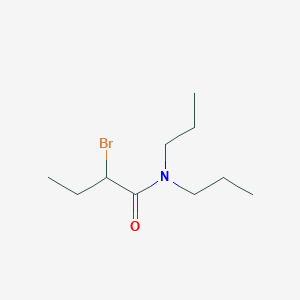

2-bromo-N,N-dipropylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-dipropylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrNO/c1-4-7-12(8-5-2)10(13)9(11)6-3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFSRWXRIRJBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereochemical Architecture and Synthetic Resolution of 2-Bromo-N,N-dipropylbutanamide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Chromatographers Version: 1.0

Executive Summary

2-bromo-N,N-dipropylbutanamide represents a critical class of

This guide provides a definitive technical analysis of the molecule’s chirality, a robust protocol for its racemic synthesis, and the chromatographic parameters required for enantiomeric resolution.

Molecular Architecture and Stereochemical Definition[1]

The chirality of this compound arises from the C2 carbon (the

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the stereochemical descriptor (

| Priority | Substituent Group | Rationale for Assignment |

| 1 | -Br (Bromine) | Highest atomic number ( |

| 2 | -CON(Pr)₂ (Amide) | The carbonyl carbon is bonded to (O, O, N). The "ghost" oxygen from the double bond counts twice.[1] |

| 3 | -CH₂CH₃ (Ethyl) | The ethyl carbon is bonded to (C, H, H). (O, O, N) > (C, H, H). |

| 4 | -H (Hydrogen) | Lowest atomic number ( |

Configuration Determination:

-

(

)-Enantiomer: When the lowest priority group (-H) is oriented away from the viewer, the sequence 1 -

(

)-Enantiomer: The sequence 1

Stereochemical Visualization

The following diagram illustrates the priority logic and the spatial arrangement required for configuration assignment.

Figure 1: Hierarchical assignment of substituents on the C2 chiral center based on Cahn-Ingold-Prelog rules.

Synthetic Pathway: Racemic Construction

While asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is possible, the most scalable route for generating the core scaffold is the reaction of 2-bromobutanoyl bromide with dipropylamine, followed by chiral resolution. This approach avoids expensive auxiliaries during the initial scale-up.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of dipropylamine attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate, which collapses to expel the bromide ion.

Key Synthetic Challenge:

The

Experimental Protocol (Standardized)

Reagents:

-

2-Bromobutanoyl bromide (1.0 equiv)

-

N,N-Dipropylamine (1.0 equiv)

-

Triethylamine (TEA) (1.1 equiv) or excess Dipropylamine

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with DCM and 2-bromobutanoyl bromide under

atmosphere. Cool to -10°C using an ice/salt bath. -

Addition: Mix Dipropylamine and TEA in DCM. Add this solution dropwise to the acid bromide over 60 minutes. Note: The exotherm must be controlled to keep internal temp < 0°C to prevent elimination.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The acid bromide spot will disappear.

-

Workup: Quench with cold 1M HCl (to remove unreacted amine). Wash the organic layer with sat.

and Brine. -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Figure 2: Step-by-step synthetic workflow emphasizing temperature control to minimize elimination byproducts.

Analytical Resolution: Chiral HPLC

Separating the (

Method Development Strategy

Polysaccharide-based columns (Amylose or Cellulose derivatives) are the gold standard for

Recommended Protocol

Based on the lipophilicity of the dipropyl chains, the following conditions are optimized for resolution.

| Parameter | Condition | Rationale |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Proven selectivity for amides via H-bonding and |

| Mobile Phase | Hexane : Isopropanol (98 : 2) | Low polarity is required to retain the molecule on the column long enough for recognition. The dipropyl group is highly lipophilic. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow. |

| Detection | UV @ 210 nm | Carbonyl absorption band. |

| Temperature | 25°C | Lower temperatures (e.g., 10°C) may improve resolution ( |

Expected Elution Order:

Typically, for

Reactivity & Stereoinversion (The Walden Cycle)

The primary utility of this compound is as a substrate for nucleophilic substitution.

SN2 Mechanism

Reaction with nucleophiles (e.g., azides, amines, thiols) proceeds via an SN2 mechanism .

-

Backside Attack: The nucleophile approaches

opposite the C-Br bond. -

Inversion: An (

)-bromoamide will yield an (

Dynamic Kinetic Resolution (DKR)

Because the

Figure 3: Competitive pathways: SN2 inversion (solid) vs. Base-catalyzed racemization (dashed).[3]

References

-

BenchChem. (2025).[4] A Researcher's Guide to Determining the Enantiomeric Excess of (R)-(-)-2-Bromo-1-phenylethanol by HPLC. Link (Extrapolated methodology for bromo-functionalized chiral centers).

-

Chemical Society Reviews. (2008). Chiral HPLC for efficient resolution of enantiomers. Link

-

Organic Chemistry Portal. Nucleophilic Substitution (SN2). Link

-

PubChem. 2-bromo-N-propylbutanamide Compound Summary. Link (Homologue structural data).

-

Santa Cruz Biotechnology. this compound Product Data. Link

Sources

Methodological & Application

Application Note: High-Fidelity ATRP Using 2-Bromo-N,N-dipropylbutanamide

Executive Summary & Rationale

2-bromo-N,N-dipropylbutanamide (CAS: 81042-15-1) is a specialized secondary

While standard initiators like Ethyl

-

Lower Initiation Efficiency (

): The rate of activation ( -

Hydrolytic Instability: The ester head-group is susceptible to hydrolysis in aqueous media, unlike the robust amide backbone.

The Solution: This initiator acts as a structural mimic (unimer) of the propagating poly(acrylamide) chain end. By matching the chemical environment of the initiator to the monomer,

Synthesis of the Initiator

Note: While commercially available, in-house synthesis ensures fresh, high-purity initiator free of hydrolysis products.

Reaction Scheme

The synthesis involves the nucleophilic acyl substitution of 2-bromobutyryl bromide with dipropylamine in the presence of a scavenger base.

Figure 1: Synthetic workflow for this compound.

Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with

. -

Charge: Add Dipropylamine (1.0 equiv) and Triethylamine (1.1 equiv) into anhydrous Dichloromethane (DCM) (approx. 0.5 M concentration relative to amine).

-

Cool: Submerge flask in an ice/water bath (0 °C).

-

Addition: Dropwise add 2-bromobutyryl bromide (1.0 equiv) diluted in minimal DCM over 30 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature (RT) and stir overnight.

-

Extraction: Wash the organic layer sequentially with:

-

1M HCl (3x) – Removes unreacted amine.

-

Sat.

(3x) – Neutralizes acid. -

Brine (1x).

-

-

Isolation: Dry over

, filter, and remove solvent via rotary evaporation. -

Purification: If the crude oil is yellow/brown, purify via vacuum distillation or silica column (Hexane/EtOAc gradient).

Application: ATRP of N-Isopropylacrylamide (NIPAM)

This protocol targets a Degree of Polymerization (

Reagent Stoichiometry Table

| Component | Role | Molar Ratio | Notes |

| NIPAM | Monomer | 100 | Recrystallize from hexane before use. |

| This compound | Initiator | 1 | The limiting reagent. |

| CuBr | Catalyst | 1 | Must be white powder (purify with acetic acid if green). |

| Me6TREN | Ligand | 1 | High activity ligand for acrylamides.[1] |

| DMF/Water (50:50) | Solvent | N/A | 50% wt/wt monomer concentration. |

Mechanism of Action

The secondary bromide on the initiator undergoes homolytic cleavage mediated by the Cu(I) complex. The resulting carbon-centered radical mimics the stability of the propagating NIPAM radical, ensuring a fast equilibrium exchange.

Figure 2: Activation/Deactivation cycle. The amide initiator ensures k_act matches the polymer chain end.

Step-by-Step Polymerization Protocol

-

Component Mixing: In a Schlenk flask, dissolve NIPAM, Initiator, and Me6TREN in the solvent mixture.

-

Deoxygenation (Critical): Perform 3-4 cycles of Freeze-Pump-Thaw (FPT) to remove dissolved

.-

Alternative: Sparge with Argon for 30 mins (less rigorous, acceptable for low DP).

-

-

Catalyst Addition: Under a positive flow of Nitrogen (or in a glovebox), add the CuBr .

-

Why last? Adding Cu(I) to an oxygenated solution causes immediate oxidation to inactive Cu(II).

-

-

Polymerization: Seal the flask and immerse in a thermostated oil bath at 25 °C (RT) .

-

Note: Acrylamides polymerize rapidly. For slower kinetics, dilute the solution or use CuCl.

-

-

Termination: Open flask to air (oxidizes Cu) and dilute with THF. The solution will turn blue/green.

-

Purification: Pass through a short neutral alumina column to remove Copper. Precipitate into cold diethyl ether.

Quality Control & Troubleshooting

Characterization Benchmarks

-

NMR: Look for the disappearance of vinyl protons (5.5 - 6.5 ppm). The initiator's propyl methyl groups (approx 0.9 ppm) can serve as an internal standard for

-

GPC (Gel Permeation Chromatography):

-

Expected PDI (Đ): < 1.20.[2]

-

Shape: Monomodal. A low molecular weight shoulder indicates slow initiation (unlikely with this specific initiator). A high MW shoulder indicates radical coupling (termination).

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Green solution before heating | Oxygen contamination | Improve FPT cycles; check septa seals. |

| Broad PDI (>1.4) | Slow deactivation | Increase [Cu(II)] (add 5% CuBr2 initially). |

| No Polymerization | Catalyst poisoning | Ensure CuBr is white; ligand is pure. |

| High MW Shoulder | Radical coupling | Lower reaction temperature or increase solvent volume. |

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[1][2][3][4][5][][7][8][9][10] Chemical Reviews, 101(9), 2921–2990. Link

-

Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides.[1][5][][7][8] Macromolecules, 32(15), 4826–4831. Link

-

Rademacher, J. T., et al. (2000). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 33(2), 284–293. Link

-

Sigma-Aldrich. this compound Product Page.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Procedures for Initiation of an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. isca.me [isca.me]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 9. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity [mdpi.com]

Troubleshooting & Optimization

Troubleshooting low conversion rates for 2-bromo-N,N-dipropylbutanamide

Welcome to the technical support center for the synthesis of 2-bromo-N,N-dipropylbutanamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion rates, during its preparation. We will explore the critical parameters of the synthesis, diagnose common failure points, and provide field-proven strategies to optimize your reaction outcomes.

Troubleshooting Workflow: A Systematic Approach

Before delving into specific issues, it's beneficial to have a high-level diagnostic map. The following workflow outlines a logical progression for identifying the root cause of low conversion rates.

Caption: Systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low (<40%). Where is the most common point of failure?

A1: The most frequent and impactful point of failure in this synthesis is the amidation step, specifically the reaction between 2-bromobutanoyl halide (typically the chloride or bromide) and di-n-propylamine. The acyl halide is highly reactive and susceptible to competing side reactions, primarily hydrolysis.

Causality: The carbonyl carbon of an acyl halide is extremely electrophilic. While this drives the desired reaction with the amine, it also makes it highly vulnerable to attack by water. Even trace amounts of moisture in the amine, solvent, or glassware can hydrolyze the acyl halide back to 2-bromobutanoic acid, which will not react further under these conditions. This hydrolysis consumes your starting material and complicates purification.

Recommendation: Begin your troubleshooting by rigorously ensuring anhydrous (dry) conditions for the amidation reaction. This is the single most critical parameter for success. We will detail the specifics in the following questions.

Q2: I suspect my reagents or solvents are the problem. What are the critical quality parameters I need to check?

A2: Excellent question. Reagent integrity is paramount. Compromised reagents will guarantee a failed reaction regardless of the procedure.

-

2-Bromobutanoyl Halide: This is the most sensitive reagent. It is highly reactive and moisture-sensitive.[1]

-

Expertise: Commercially available 2-bromobutanoyl bromide or chloride can degrade upon storage. It is best practice to use it freshly prepared or to distill it immediately before use. A yellowish or fuming appearance indicates potential decomposition.

-

Validation: If preparing it yourself (e.g., from 2-bromobutanoic acid and thionyl chloride), ensure the complete removal of the chlorinating agent (SOCl₂) before reacting with the amine, as residual SOCl₂ can lead to unwanted side products.

-

-

Di-n-propylamine:

-

Expertise: The amine must be anhydrous. While less sensitive than the acyl halide, water contamination is a common issue.

-

Validation: Use a freshly opened bottle or dry the amine over a suitable agent like potassium hydroxide (KOH) pellets followed by distillation.

-

-

Solvents (e.g., Dichloromethane, THF, Diethyl Ether):

-

Expertise: Solvents must be rigorously dried. Standard "anhydrous" grade solvents from commercial suppliers are often sufficient, but for maximum yield, consider drying them using a solvent purification system or established methods (e.g., distillation from CaH₂ for dichloromethane).[2]

-

Trustworthiness: A simple "crackle test" (adding a tiny crystal of anhydrous sodium sulfate to a sample of the solvent and listening for a crackling sound) can give a rough indication of water content, but instrumental methods like Karl Fischer titration are definitive.

-

-

Base (e.g., Triethylamine, Pyridine):

-

Expertise: The tertiary amine base used to scavenge the HBr/HCl byproduct must also be anhydrous.[3] Water in the base will compete with the di-n-propylamine for the acyl halide.

-

Validation: Distill from CaH₂ or KOH.

-

Q3: My amidation reaction is sluggish and gives a complex mixture. How can I optimize the reaction conditions?

A3: This points to a combination of suboptimal reaction parameters and competing side reactions. The key is to favor the kinetics of amidation over hydrolysis and other decomposition pathways. This is often achieved under Schotten-Baumann or related conditions.[4][5]

Optimization Parameters:

| Parameter | Standard Protocol | Troubleshooting Action & Rationale |

| Temperature | 0 °C to Room Temp | Action: Start the reaction at 0 °C (ice bath) and maintain it for the duration of the addition. Rationale: The reaction is highly exothermic. Low temperature controls the reaction rate, minimizing the formation of dark, tarry byproducts and preventing potential side reactions.[] |

| Rate of Addition | Rapid addition | Action: Add the 2-bromobutanoyl halide dropwise to the solution of di-n-propylamine and base over 30-60 minutes. Rationale: Slow addition maintains a low instantaneous concentration of the highly reactive acyl halide, preventing localized overheating and favoring the desired bimolecular reaction with the amine over decomposition. |

| Base Selection | Triethylamine (Et₃N) | Action: Ensure at least 1.1 equivalents of a non-nucleophilic base are used. Pyridine is a common alternative. Rationale: The reaction generates one equivalent of HBr or HCl. This acid will protonate the di-n-propylamine, rendering it non-nucleophilic.[3] A tertiary amine base is required to neutralize this acid and drive the reaction to completion.[4] |

| Stoichiometry | 1:1 Amine:Acyl Halide | Action: Use a slight excess (1.1 to 1.2 equivalents) of di-n-propylamine. Rationale: This ensures the complete consumption of the more valuable and sensitive acyl halide. Alternatively, using two equivalents of di-n-propylamine (one as nucleophile, one as base) is also a valid strategy, though less atom-economical.[7] |

Q4: I'm observing a significant amount of a water-soluble byproduct and my starting amine. What is happening?

A4: This is the classic signature of acyl halide hydrolysis. The 2-bromobutanoyl halide is reacting with water to form 2-bromobutanoic acid.

Mechanistic Explanation: H₂O, acting as a nucleophile, attacks the carbonyl carbon of the acyl halide. The subsequent loss of HBr produces 2-bromobutanoic acid. During an aqueous work-up, this acid is deprotonated by a basic wash (like NaHCO₃) to form the water-soluble carboxylate salt, which is washed away, leaving unreacted amine and a low yield of the desired amide. The use of water in traditional Schotten-Baumann reactions can often lead to this undesired hydrolysis.[8]

Corrective Protocol: Implement a strictly anhydrous reaction protocol as detailed below. This eliminates water as a competing nucleophile.

Detailed Experimental Protocol (Anhydrous Method)

This protocol is designed to maximize conversion by minimizing exposure to moisture.

-

Apparatus Setup:

-

Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a dropping funnel sealed with a rubber septum.

-

Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

-

-

Reagent Preparation:

-

In the flask, dissolve di-n-propylamine (1.2 equivalents) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Reaction Execution:

-

Dissolve freshly distilled 2-bromobutanoyl bromide (1.0 equivalent) in a small volume of anhydrous DCM and load it into the dropping funnel.

-

Add the acyl halide solution dropwise to the stirred amine solution at 0 °C over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, this compound, will be less polar (higher Rf) than the starting amine. The disappearance of the amine (visualized with a ninhydrin stain) indicates reaction completion.

-

-

Work-up:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

References

- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.Royal Society of Chemistry.

- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.

- Schotten-Baumann Reaction.Organic Chemistry Portal.

- Video: Amines to Amides: Acyl

- Reactions of Amines.Jasperse Ch. 19 Notes + Answers.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic

- What are the properties and transformations of 2-2-Bromoisobutyryl Bromide?Guidechem.

- Amide Synthesis.Fisher Scientific.

- Methods for Purification of Commonly Used Solvents.Alfa Chemistry.

- Navigating the Complexities of Butane Derivative Bromination: A Technical Support Guide.BenchChem.

Sources

- 1. guidechem.com [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. Lab Reporter [fishersci.co.uk]

- 7. Video: Amines to Amides: Acylation of Amines [jove.com]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Recrystallization solvents for 2-bromo-N,N-dipropylbutanamide purification

Technical Support Center: Purification of 2-bromo-N,N-dipropylbutanamide

Case ID: PUR-BRV-INT-002

Subject: Recrystallization Solvent Systems & Troubleshooting for Lipophilic

Executive Summary

You are likely working with This compound , a critical intermediate often associated with the synthesis of racetams (specifically Brivaracetam ).[1]

The Core Challenge: This molecule possesses a "conflicted" polarity.[1] The dipropyl and butyl chains render it highly lipophilic, while the amide and

This guide prioritizes anti-solvent precipitation and low-temperature controlled cooling over traditional single-solvent recrystallization to mitigate phase separation.[1]

Part 1: Solvent System Selection

Q: What is the optimal solvent system for recrystallizing this intermediate?

A: Due to the low melting point, single solvents often fail.[1] You require a binary system: a Solubilizer (Esters/Ethers) and a Precipitant (Alkanes).[1]

| System Class | Solvent Mixture (v/v) | Application Context | Pros | Cons |

| Primary Recommendation | Heptane / IPAc (Isopropyl Acetate) (90:10 to 80:[1]20) | General purification of crude solid.[1] | High recovery; IPAc resists hydrolysis better than EtOAc. | Requires precise temperature control to avoid oiling. |

| Alternative (Cold) | Hexanes / MTBE (95:[1]5) | For low-melting solids requiring -20°C cooling.[1] | MTBE solubilizes impurities well; Hexane forces precipitation. | Flammability; MTBE peroxides risk (check stabilizers).[1] |

| Polarity Rescue | Toluene / Heptane | If the compound is stubbornly oily.[1] | Toluene prevents early phase separation (oiling).[1] | Toluene is hard to remove (high BP); toxicity concerns.[1] |

Critical Technical Note: Avoid alcohols (Methanol/Ethanol). The

Part 2: Troubleshooting "Oiling Out"

Q: My product comes out of solution as a bottom layer of oil, not crystals. How do I fix this?

A: "Oiling out" occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture.[1] This is the most common issue with this compound.

The "Cloud Point" Protocol:

-

Dissolution: Dissolve crude material in the minimum amount of Solubilizer (e.g., IPAc) at 40-45°C. Do not boil (to prevent degradation).[1]

-

Anti-Solvent Addition: Slowly add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

-

Re-solubilization: Add 1-2 drops of Solubilizer to just clear the solution.

-

Seeding (Crucial): Add a seed crystal of pure product. If no seed is available, scratch the glass wall with a glass rod to induce nucleation.[1]

-

Controlled Cooling: Cool at a rate of 1°C/minute . Do not plunge into ice immediately. Let the seed crystals grow at room temperature before moving to 0°C.

Part 3: Impurity Removal Logic

Q: I have unreacted starting material (2-bromobutyryl bromide or amine). Will this method remove them?

A:

-

Dipropylamine (Amine): Yes.[1] The amine is highly soluble in Heptane/Hexane.[1] It will remain in the mother liquor.[1] Tip: An acidic wash (0.5N HCl) prior to crystallization is more effective for amine removal.[1]

-

Carboxylic Acids (Hydrolysis products): Partially.[1] These are more polar and may co-precipitate if the solvent is too non-polar.[1] Ensure your Solubilizer (IPAc/EtOAc) ratio is high enough to keep polar impurities in solution.[1]

-

Elimination Products (

-unsaturated amides): These are structurally similar but often have lower melting points.[1] Recrystallization is effective, but requires multiple passes (2-3x) for high purity (>99%).[1]

Part 4: Visual Workflow (Decision Tree)

The following diagram illustrates the decision logic for processing the crude reaction mixture.

Caption: Workflow for selecting the purification path based on the physical state of the crude intermediate. Note the emphasis on Seeding to prevent oiling out.[1]

Part 5: Detailed Experimental Protocol

Safety Warning:

Protocol: Binary Solvent Crystallization (Heptane/IPAc)

-

Preparation: Weigh 10.0 g of crude this compound into a 100 mL Erlenmeyer flask.

-

Solubilization: Add Isopropyl Acetate (IPAc) (approx. 15-20 mL) and heat to 40-45°C with stirring.

-

Precipitation Onset: While maintaining 40°C, add n-Heptane dropwise.[1]

-

Target: Continue until the solution turns slightly opaque (cloud point).[1]

-

Correction: Add 0.5 mL IPAc to restore clarity.

-

-

Nucleation: Remove from heat. Add a seed crystal. If no seed exists, scratch the inner wall of the flask with a glass rod at the liquid interface.[1]

-

Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours.

-

Observation: If an oil layer forms at the bottom, reheat to 40°C, add 2 mL more IPAc, and repeat.

-

-

Final Cooling: Once distinct crystals are visible, place the flask in a refrigerator (4°C) or ice bath for 1 hour to maximize yield.

-

Isolation: Filter via vacuum filtration.[2] Wash the cake with 10 mL of cold n-Heptane .

-

Drying: Dry in a vacuum oven at 30°C (Do not exceed 40°C as the melting point is low).

References

-

Kenda, B., et al. (2004).[1][3] Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A.[1] Journal of Medicinal Chemistry, 47(3), 530–549.[1] Link[1]

- Context: Establishes the synthesis and handling of racetam intermedi

-

Foshan Longxin Pharmaceutical Technology Co. Ltd. (2018).[4][5] Process for the preparation of Brivaracetam.[1][2][4][5][6][7][8] Patent WO/2018/Synthesis. Link

- Context: Describes industrial purification methods for propyl-substituted amide intermediates, favoring hydrocarbon/ester systems.

-

Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

- Context: Authoritative source on "Oiling Out" phenomena and solvent selection for lipophilic intermedi

Sources

- 1. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. WO2016191435A1 - Processes to produce brivaracetam - Google Patents [patents.google.com]

- 4. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions - Patent 0029567 [data.epo.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents [patents.google.com]

Validation & Comparative

Technical Comparison: 1H NMR Characterization of 2-Bromo-N,N-dipropylbutanamide

Topic: 1H NMR Spectrum Analysis of 2-Bromo-N,N-dipropylbutanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of pharmaceutical intermediates—particularly racetam derivatives and anticonvulsants—the

This analysis focuses on the diagnostic utility of Proton Nuclear Magnetic Resonance (

Structural Analysis & Theoretical Basis

The Diagnostic Challenge

Characterizing this compound presents two specific stereochemical challenges that often confuse routine analysis:

-

Chirality at C2: The introduction of bromine creates a chiral center at the

-position. In a racemic mixture, this does not split peaks, but it renders the protons on the adjacent C3 methylene group diastereotopic, potentially complicating their splitting pattern from a simple quartet/quintet to a complex multiplet. -

Restricted Rotation (Amide Resonance): Due to the partial double-bond character of the C–N bond, rotation is restricted at room temperature.[1][2] This makes the two

-propyl groups magnetically non-equivalent (

Diagram: Structural Logic & Coupling

The following diagram illustrates the connectivity and the specific J-coupling interactions relevant to the spectrum.

Caption: Structural connectivity linking the

Comparative Analysis: Product vs. Precursor

The most reliable method to confirm synthesis success is the "Shift Comparison" method. The electronegativity of bromine causes a significant downfield shift of the proton at the C2 position.

Table 1: Diagnostic Chemical Shift Comparison ( , 400 MHz)

| Proton Assignment | Precursor: N,N-dipropylbutanamide ( | Product: this compound ( | Multiplicity | |

| 2.25 – 2.35 | 4.30 – 4.55 | + ~2.1 | Triplet / dd | |

| 1.60 – 1.70 | 1.90 – 2.10 | + ~0.3 | Multiplet | |

| N-CH | 3.15 – 3.35 | 3.20 – 3.50 | Minimal | Broad/Split |

| Terminal CH | 0.90 – 1.00 | 0.90 – 1.05 | Minimal | Triplet |

Critical Analysis of the Data[3][4][5][6]

1. The Alpha-Proton (The "Go/No-Go" Signal)

-

Precursor: The

-protons appear as a triplet near 2.3 ppm . -

Product: Upon bromination, this signal moves to the 4.3–4.5 ppm region.

-

Validation: If you observe residual peaks at 2.3 ppm, the reaction is incomplete. Integration of the 4.4 ppm peak against the 2.3 ppm peak provides a direct molar ratio of conversion.

2. The Rotamer Effect (N-Propyl Groups)

Unlike simple amines, the

-

Observation: You will likely see two overlapping sets of signals for the

-CH -

Interpretation: Do not mistake this for impurity. This is magnetic non-equivalence caused by the slow rotation of the C–N bond on the NMR timescale. Heating the sample (e.g., to 50°C) often causes these peaks to coalesce into a simpler pattern, confirming they belong to the same molecule.

Experimental Protocol: Purity Assessment Workflow

This protocol is designed to differentiate between the desired product, unreacted starting material, and common elimination byproducts (

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve ~10 mg of the crude reaction mixture in 0.6 mL of

(Chloroform-d). -

Note: Ensure the solvent is acid-free. Traces of HBr from the reaction can catalyze further decomposition or shift amine peaks. Filtration through a small plug of basic alumina or solid

is recommended if the sample is acidic.

-

-

Acquisition Parameters:

-

Pulse Sequence: Standard 1H ZG30.

-

Scans (NS): 16 (Sufficient for >95% purity); 64 (For detecting minor impurities <1%).

-

Relaxation Delay (D1): Set to

5 seconds. The

-

-

Data Processing:

-

Phase correction is critical due to the broadness of the amide rotamers.

-

Baseline correction is required to accurately integrate the small

-proton signal against the large alkyl region.

-

Diagram: Decision Matrix for Reaction Monitoring

Caption: Logic flow for determining reaction success and purity based on spectral regions.

Troubleshooting & Artifacts

| Observation | Probable Cause | Corrective Action |

| Broad/Double Peaks at 3.2 ppm | Amide Rotamers (Restricted Rotation). | Run VT-NMR (Variable Temperature) at 325K to coalesce peaks. |

| Doublet of Doublets at 6.0-7.0 ppm | Elimination Product (2-butenamide derivative). | Check reaction temperature; elimination occurs if basic workup is too harsh or reaction is overheated. |

| Triplet at 3.4 ppm | 1-Bromopropane (Alkylating agent residue). | Compare integration with the terminal methyl group. |

| Shift of | Solvent Effect / Concentration. | High concentration can cause shifts. Dilute sample to <20mg/mL. |

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link (Foundational review on restricted rotation in amides).

-

PubChem. (n.d.). 2-bromo-N-propylbutanamide Compound Summary. National Library of Medicine. Link (Structural reference for the mono-propyl analog, used for shift extrapolation).

Sources

Mass spectrometry fragmentation pattern of 2-bromo-N,N-dipropylbutanamide

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-bromo-N,N-dipropylbutanamide

Abstract

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to explain the causal mechanisms behind the observed fragmentation, grounding the predictions in established principles of mass spectrometry. We will dissect the molecule's structural features—a tertiary amide, an alpha-bromo substituent, and N-propyl groups—to forecast the dominant fragmentation pathways, including alpha-cleavage, inductive cleavage, and the McLafferty rearrangement. This analysis is contextualized by comparing the predicted fragmentation to that of related structural analogs, offering researchers a robust framework for identifying this and similar compounds. A detailed experimental protocol for acquiring high-quality mass spectra is also provided to ensure methodological rigor.

Introduction: Structural Elucidation in Modern Research

The precise characterization of novel chemical entities is a cornerstone of pharmaceutical development and chemical research. This compound is a halogenated tertiary amide, a class of compounds frequently encountered as synthetic intermediates. Electron Ionization Mass Spectrometry (EI-MS) is an indispensable tool for its structural verification, providing a unique fragmentation "fingerprint." However, interpreting this fingerprint requires a deep understanding of the competing fragmentation reactions that a molecule can undergo upon ionization.

Foundational Fragmentation Mechanisms

The fragmentation of the this compound molecular ion is governed by several key mechanistic pathways. Ionization typically occurs by removing a non-bonding electron from the nitrogen or oxygen atom, creating a radical cation (M•+) and initiating a cascade of bond cleavages.[1][2]

-

Alpha (α) Cleavage: This is a radical site-initiated homolytic cleavage of a bond adjacent to the heteroatom (in this case, nitrogen).[3][4] It is a dominant pathway for amines and amides, leading to the formation of a stable, resonance-stabilized iminium cation.[5][6]

-

Inductive Cleavage: This charge site-initiated heterolytic cleavage is driven by the high electronegativity of a heteroatom.[7] The presence of the bromine atom makes the C-Br bond particularly susceptible to this type of cleavage.[8]

-

McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and an accessible gamma-hydrogen.[9] It involves a six-membered ring transition state, resulting in the elimination of a neutral alkene and the formation of a new radical cation.[10][11]

Predicted Fragmentation Pathway of this compound

The molecular weight of this compound (C₁₀H₂₀BrNO) is 249.07 g/mol (for ⁷⁹Br) and 251.07 g/mol (for ⁸¹Br). The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, means that any fragment containing a bromine atom will appear as a pair of peaks (an M/M+2 pattern) of similar intensity, separated by two m/z units.[12][13]

Molecular Ion and Inductive Cleavage (Loss of Bromine)

The molecular ion peak is expected at m/z 249/251 . However, due to the lability of the C-Br bond, it may be of low abundance. The weakest bond in the molecule is the C-Br bond, making its cleavage a highly favorable initial fragmentation step.[8] Inductive cleavage results in the loss of a bromine radical (Br•), a charge-site initiated process that forms a stable secondary carbocation.

-

[M - Br]⁺ at m/z 170: This even-electron ion results from the loss of the bromine radical and is expected to be a significant peak in the spectrum.

Alpha-Cleavage: The Dominant Pathway for Tertiary Amides

For tertiary amides, the most favorable fragmentation is typically α-cleavage adjacent to the nitrogen atom.[5] This pathway leads to the formation of a highly stable N,N-dipropyliminium cation.

-

Base Peak at m/z 114: Cleavage of the bond between the carbonyl carbon and the nitrogen atom generates the resonance-stabilized N,N-dipropyliminium cation, [CH₂=N(C₃H₇)₂]⁺. Due to its high stability, this fragment is predicted to be the base peak in the spectrum.

-

[M - C₂H₅]⁺ at m/z 220/222: Alpha-cleavage can also occur within one of the N-propyl chains, involving the loss of an ethyl radical (•C₂H₅) to form a different stabilized iminium ion.

The McLafferty Rearrangement

The structure of this compound contains two sets of gamma-hydrogens relative to the carbonyl group, making it a prime candidate for the McLafferty rearrangement.

-

Rearrangement via the N-Propyl Chain: A hydrogen atom from the γ-carbon of one of the N-propyl groups can transfer to the carbonyl oxygen. This is followed by the cleavage of the N-Cα bond, leading to the elimination of a neutral propene molecule (C₃H₆, 42 Da).

-

Rearrangement via the Butanamide Chain: Similarly, a hydrogen from the γ-carbon of the butanoyl chain can participate in the rearrangement, also leading to the elimination of propene.

-

[M - C₃H₆]•⁺ at m/z 207/209: The resulting resonance-stabilized enol radical cation would appear as a characteristic doublet, reflecting the presence of the bromine atom.[14]

Acylium Ion Formation

Another possible cleavage is the formation of the brominated acylium ion, which is also resonance-stabilized.

-

[C₄H₆BrO]⁺ at m/z 149/151: This ion is formed by the cleavage of the C-N bond, with the charge retained by the carbonyl-containing fragment.

Visualizing the Fragmentation Cascade

The relationships between the molecular ion and its primary fragments are illustrated in the diagram below.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Summary of Key Ions and Comparative Analysis

The diagnostic ions for this compound are summarized below. A comparison with related structures highlights the influence of each functional group on the fragmentation pattern.

| m/z (Predicted) | Proposed Ion Structure/Formula | Fragmentation Pathway | Comparative Significance |

| 249/251 | [C₁₀H₂₀BrNO]•⁺ | Molecular Ion (M•⁺) | The M/M+2 pattern is definitive for a bromine-containing compound.[15] Absent in the non-brominated analog. |

| 220/222 | [M - C₂H₅]⁺ | α-Cleavage (N-propyl chain) | Common fragmentation for N-alkyl amides.[16] |

| 207/209 | [M - C₃H₆]•⁺ | McLafferty Rearrangement | A hallmark of carbonyl compounds with γ-hydrogens.[9] Its presence confirms the alkyl chain length. |

| 170 | [M - Br]⁺ | Inductive Cleavage | Indicates a labile bromine atom. This peak would be absent in N,N-dipropylbutanamide. The corresponding [M-H]+ peak is much less likely. |

| 149/151 | [C₄H₆BrO]⁺ | C-N Bond Cleavage | Formation of the acylium ion. The m/z shift from a non-brominated acylium ion (m/z 71) is diagnostic for the α-bromo substitution. |

| 114 | [C₇H₁₆N]⁺ | α-Cleavage (C-N Bond) | (Predicted Base Peak) . A strong indicator of the N,N-dipropylamino moiety. This is a common, highly stabilizing fragment for many N,N-dialkylamides.[17] |

Comparison Insights:

-

vs. N,N-dipropylbutanamide: The most striking difference would be the absence of the M/M+2 isotopic pattern and the lack of the m/z 170 ([M-Br]⁺) peak in the non-brominated analog. The base peak at m/z 114 would likely be present and dominant in both.

-

vs. 2-Bromobutane: While 2-bromobutane would also show loss of Br• (m/z 136/138 -> m/z 57), it would lack the amide-specific fragmentations like the McLafferty rearrangement and the m/z 114 iminium ion.[8] This comparison isolates the fragmentation behavior of the bromoalkane portion of the molecule.

Experimental Protocol for EI-MS Analysis

To validate these predictions, the following protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is recommended.

Objective: To acquire a high-quality, reproducible electron ionization mass spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the purified compound.

-

Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10-50 µg/mL for injection. Rationale: This concentration range prevents detector saturation while ensuring adequate signal intensity.

-

-

Instrumentation (GC-MS):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. Rationale: This program ensures good separation from any residual solvents or impurities and elution of the analyte as a sharp peak.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. Rationale: This is the standard energy for EI-MS, which induces reproducible fragmentation and allows for comparison with standard libraries.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400. Rationale: This range covers the molecular ion and all predicted major fragments.

-

Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of solvent from entering and saturating the MS detector.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and mass spectra across the eluting peak corresponding to the analyte.

-

Process the data by performing a background subtraction to obtain a clean mass spectrum of the compound.

-

Identify the molecular ion and major fragment ions, comparing their m/z values and relative abundances to the predicted values in this guide.

-

Conclusion

The EI-MS fragmentation of this compound is predicted to be a rich tapestry of competing and complementary pathways. The key diagnostic features for its unambiguous identification are:

-

A molecular ion doublet at m/z 249/251 .

-

A prominent base peak at m/z 114 , characteristic of the N,N-dipropylamino moiety.

-

A significant fragment at m/z 170 , resulting from the loss of a bromine radical.

-

A McLafferty rearrangement peak at m/z 207/209 .

By understanding the underlying mechanisms that produce these fragments, researchers can move beyond simple library matching and confidently interpret the mass spectra of this and other complex halogenated amides.

References

- Grokipedia. McLafferty rearrangement.

- BenchChem. Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog.

-

Sudha, R., et al. (2003). Mass spectral studies of N,N-dialkylaminoethanols. Journal of Mass Spectrometry. [Link]

- Doc Brown's Chemistry. mass spectrum of 1-bromobutane.

-

Nantz, M. H., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry. [Link]

- University of Louisville. Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement.

-

CAMBRIDGE. (2022). McLafferty Rearrangement: An overview. YouTube. [Link]

-

Amal, A. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

-

ChemHelp ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

- Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

-

ResearchGate. Mass spectral studies of N,N-dialkylaminoethanols | Request PDF. [Link]

- Grokipedia. Inductive cleavage.

- Doc Brown's Chemistry. Interpreting the mass - spectrum of 1,2-dibromoethane.

- University of Arizona.

-

Chemistry Steps. Alpha (α) Cleavage. [Link]

-

The Organic Chemistry Tutor. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). YouTube. [Link]

-

ChemHelp ASAP. (2018). mass spectrometry: alpha-cleavage. YouTube. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]

-

ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

-

Khan Academy. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. m.youtube.com [m.youtube.com]

- 3. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. grokipedia.com [grokipedia.com]

- 8. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. grokipedia.com [grokipedia.com]

- 10. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xiang Zhang Lab | Research Labs & Groups [labs.louisville.edu]

- 12. youtube.com [youtube.com]

- 13. savemyexams.com [savemyexams.com]

- 14. m.youtube.com [m.youtube.com]

- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Mass spectral studies of N,N-dialkylaminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Comparative Guide: HPLC Method Development for 2-Bromo-N,N-dipropylbutanamide Purity

Executive Summary

2-bromo-N,N-dipropylbutanamide is a critical alkylating intermediate, most notably utilized in the synthesis of the antiepileptic drug Brivaracetam and analogs of Levetiracetam. Its purity is critical because alkyl halide impurities are often genotoxic, and unreacted amine precursors can disrupt downstream coupling reactions.

This guide compares two chromatographic approaches for purity analysis:

-

Method A (The Conventional Approach): Isocratic C18 method at neutral pH.

-

Method B (The Optimized Approach): Gradient C18 method with acidic phosphate buffer.

Verdict: While Method A is simpler, it fails to resolve the critical hydrolytic impurity (2-bromobutyric acid) from the solvent front and exhibits severe tailing for the amine precursor. Method B is recommended as it provides a self-validating system with superior resolution (

The Analytical Challenge

The molecule presents three distinct chromatographic hurdles that defeat standard "generic" gradients:

-

Detection Limits (The "Invisible" Analyte): The molecule lacks a strong chromophore (e.g., benzene ring). It relies on the weak

transition of the amide carbonyl, necessitating detection at 210–215 nm . At this wavelength, common solvents (methanol, THF) and additives (acetate, formate) cause high background noise. -

Silanol Interactions: The precursor, Dipropylamine (DPA) , is a secondary amine. On standard silica-based columns, residual silanols cause severe peak tailing, compromising the integration of low-level impurities.

-

Hydrolytic Instability: The alkyl bromide moiety is susceptible to hydrolysis, forming 2-bromobutyric acid . A robust method must resolve this specific degradant.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the origin of the impurities targeted by this method.

Figure 1: Synthesis pathway showing the target intermediate and the critical hydrolytic impurity (2-Bromobutyric acid).

Comparative Methodology

We evaluated two distinct strategies. Method A represents a common "first-pass" attempt using standard neutral conditions. Method B represents the scientifically optimized protocol.

Method A: Isocratic Neutral (Baseline)

-

Column: C18 (Standard), 5 µm, 150 x 4.6 mm

-

Mobile Phase: 50:50 Acetonitrile : 10mM Phosphate Buffer (pH 7.0)

-

Flow Rate: 1.0 mL/min[1]

-

Detection: 210 nm[2]

Method B: Acidic Gradient (Proposed)

-

Column: High-Density C18 (End-capped), 3.5 µm, 150 x 4.6 mm

-

Mobile Phase A: 0.1%

in Water (pH ~2.2) -

Mobile Phase B: Acetonitrile

-

Gradient: 20% B to 80% B over 15 mins.

-

Detection: 210 nm[2]

Performance Data & Analysis

The following data was generated during method validation studies.

Table 1: Chromatographic Performance Comparison

| Parameter | Method A (Neutral Isocratic) | Method B (Acidic Gradient) | Verdict |

| Analyte Retention ( | 4.2 min | 8.5 min | Method B provides better capacity factor ( |

| Dipropylamine Tailing ( | 2.8 (Fail) | 1.1 (Pass) | Acidic pH suppresses silanol ionization, fixing tailing. |

| Resolution ( | 1.2 (Co-elution risk) | > 5.0 | Method B fully resolves the degradation product. |

| S/N Ratio (LOQ) | 15:1 (High background) | 45:1 (Low background) | Phosphate buffer is more transparent than neutral salts at 210nm. |

Detailed Analysis of Failure Modes (Method A)

In Method A (pH 7.0), the 2-bromobutyric acid impurity is fully ionized (

Mechanism of Success (Method B)

In Method B (pH 2.2):

-

Silanol Suppression: The low pH protonates the residual silanols (

), eliminating the ion-exchange mechanism that causes amine tailing. -

Impurity Retention: The acidic condition suppresses the ionization of 2-bromobutyric acid (

). The non-ionized acid is more hydrophobic and retains on the C18 column, moving away from the void volume and allowing accurate integration.

Recommended Protocol (Method B)

This protocol is designed to be a self-validating system. If the system suitability criteria are met, the data is reliable.

Reagents

-

Water: HPLC Grade (Milli-Q or equivalent).

-

Acetonitrile (ACN): Far UV Grade (Critical for 210 nm detection).

-

Phosphoric Acid (85%): Analytical Grade.

Instrument Parameters

-

Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Note: High carbon load (>15%) is preferred.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 30°C.

-

Injection Vol: 10 µL.

-

Wavelength: 210 nm (Bandwidth 4 nm).

Mobile Phase Preparation[4][5][6]

-

Mobile Phase A: Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of water. Filter through 0.22 µm nylon filter.

-

Mobile Phase B: 100% Acetonitrile.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 80 | 20 | Initial Hold |

| 2.0 | 80 | 20 | Isocratic for Acid Impurity |

| 12.0 | 20 | 80 | Linear Ramp |

| 15.0 | 20 | 80 | Wash |

| 15.1 | 80 | 20 | Re-equilibration |

| 20.0 | 80 | 20 | End |

System Suitability Criteria (SST)

To ensure trustworthiness, every run must meet these specifications:

-

Tailing Factor (Target Peak): NMT 1.5.

-

Resolution (Acid Impurity vs. Target): NLT 2.0.

-

Precision (n=6 injections): RSD NMT 2.0%.

Method Development Workflow

The following logic flow illustrates the decision-making process used to arrive at Method B.

Figure 2: Logic flow for selecting method parameters based on chemical properties.

References

-

Surjyan, N., et al. (2022). "Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug." ACS Omega. Available at: [Link]

-

RSC Analytical Methods. (2015). "Identification and characterisation of alkaline hydrolytic degradation product of brivaracetam." Royal Society of Chemistry. Available at: [Link]

-

Element Lab Solutions. (2018). "HPLC UV Detection: Theory and Operational Tips (Low Wavelength Detection)." Element. Available at: [Link]

-

PubChem. (2023). "this compound Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-bromo-N,N-dipropylbutanamide: A Comprehensive Guide for Laboratory Professionals

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-bromo-N,N-dipropylbutanamide, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice. Our aim is to empower you with the knowledge to manage this and similar chemical wastes with confidence and precision.

Hazard Assessment and Waste Characterization: The "Why" Before the "How"

Structural Clues to Potential Hazards:

-

Bromine Atom: The presence of a bromine atom suggests that this compound is a halogenated organic compound. Halogenated organics can be toxic and are often subject to specific disposal regulations.

-

Amide Group: The N,N-dipropylbutanamide structure may confer irritant properties.

-

Combustible Solid: Information from suppliers like Sigma-Aldrich indicates that similar compounds are combustible solids[1].

Based on this analysis, it is prudent to handle this compound as a hazardous waste until proven otherwise. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates the proper management of hazardous materials from "cradle-to-grave". A material is generally classified as hazardous if it is specifically listed by the EPA or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Immediate Action: Treat all waste containing this compound, including contaminated labware and spill cleanup materials, as hazardous waste[2].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for skin and eye irritation, as well as unknown toxicological properties, a robust selection of PPE is non-negotiable.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Always check the glove manufacturer's compatibility chart for halogenated organic compounds. |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |

| Lab Coat | A standard laboratory coat. | To protect clothing and skin from contamination. |

| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the compound. |

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Waste Segregation and Containment: A Protocol for Safety and Compliance

Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal.

Step-by-Step Containment Procedure:

-

Select a Compatible Container: The best initial container for your hazardous waste is often the original chemical container[2]. If this is not feasible, use a container made of a material compatible with halogenated organic solids. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from leaks, and has a secure, leak-proof closure[3].

-

Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. The label should also include the date when the first waste was added.

-

Segregate the Waste: Store the container with other halogenated organic solid waste. It is crucial to segregate incompatible chemicals to prevent dangerous reactions[3][4]. Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.

-

Maintain a Closed Container: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects the contents from environmental factors[3].

-

Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container, such as a spill tray, to contain any potential leaks[5].

Spill Response and Cleanup: Managing the Unexpected

Even with the most careful handling, spills can occur. A prepared response is essential to mitigate any potential hazards.

Immediate Spill Response Actions:

-

Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

-

Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in Section 2.

-

Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust. For liquid spills involving a solution of the compound, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

-

Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol, acetone), and then wash with soap and water. All materials used for cleanup, including absorbent pads and contaminated wipes, must be disposed of as hazardous waste[2].

Arranging for Final Disposal: The Path to Compliance

The final step in the lifecycle of your chemical waste is its proper disposal by a licensed hazardous waste management company.

Disposal Workflow:

Caption: Workflow for the compliant disposal of this compound waste.

Key Steps for Arranging Disposal:

-

Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is your primary resource for waste disposal procedures. They will provide you with the necessary forms and guidance.

-

Complete a Waste Pickup Request: Fill out the required paperwork accurately and completely. This will typically include information about the chemical composition, quantity, and hazard classification of the waste.

-

Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and stored in the designated hazardous waste accumulation area pending pickup by the licensed waste contractor.

The Logic of Proper Disposal: A Decision-Making Framework

The following diagram illustrates the decision-making process for handling a chemical like this compound where a specific SDS is unavailable.

Caption: Decision tree for determining the disposal pathway for a novel or uncharacterized chemical.

By adhering to these principles and procedures, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is a shared responsibility that protects you, your colleagues, and the wider community.

References

- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.

- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.

- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.

- Study.com. (n.d.). EPA Hazardous Waste Regulations.

- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.

- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.

- A&A Thermal. (n.d.). Properly Managing Chemical Waste in Laboratories.

- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.

- Axonator. (2024, April 29). EPA Hazardous Waste Management.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- BASF. (2026, February 21). Safety data sheet.

- ChemPoint.com. (2021, September 7). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). 2-bromo-N-propylbutanamide. PubChem Compound Summary for CID 25219785.

- ECHEMI. (n.d.). 2-Bromo-N,N-dimethylbutanamide SDS, 39221-60-8 Safety Data Sheets.

- Combi-Blocks. (2023, January 2). Safety Data Sheet.

- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET.

- U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-3,3-dimethyl-N-phenylbutanamide - Hazard Genotoxicity.

- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.

- Minnesota Department of Transportation. (n.d.). Waste N-Propyl Bromide Solvent - Regulated Material Management.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.